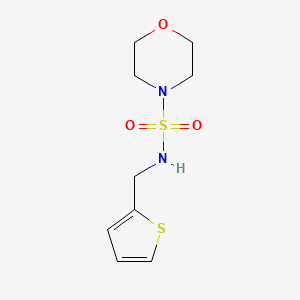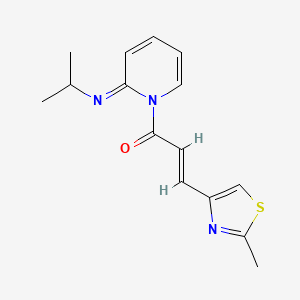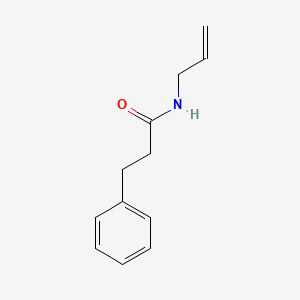
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Mécanisme D'action
The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is not fully understood. However, it has been suggested that N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the pH of the surrounding tissue.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by interfering with the viral protease enzyme. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. However, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has not been extensively studied in vivo, and its potential side effects are not known.
Orientations Futures
There are several future directions for the study of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide. One area of research is the development of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide-based drugs for the treatment of various diseases, including cancer, HIV, and neurological disorders. Another area of research is the investigation of the mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which could lead to a better understanding of its potential therapeutic applications. Finally, the in vivo testing of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide could provide valuable information on its safety and efficacy.
Méthodes De Synthèse
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide can be synthesized using various methods, including the reaction of morpholine with thiophen-2-carboxaldehyde, followed by the addition of sulfamic acid. Another method involves the reaction of morpholine with thiophen-2-carboxylic acid, followed by the addition of sulfuryl chloride. Both methods result in the formation of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which can be purified using column chromatography.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c12-16(13,11-3-5-14-6-4-11)10-8-9-2-1-7-15-9/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCYNFVVQSEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)



![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)


![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)